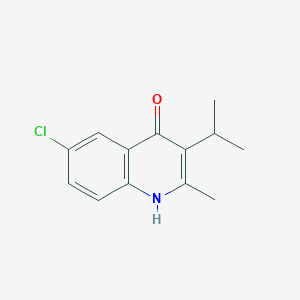

6-Chloro-3-isopropyl-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-5-4-9(14)6-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |

InChI Key |

SKMITLKBLIOUMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 6-Chloro-3-isopropyl-2-methyl-4-quinolinol

Executive Summary

The compound 6-Chloro-3-isopropyl-2-methyl-4-quinolinol represents a highly functionalized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of antimalarial (Endochin-like quinolones, ELQs) and antibacterial agents. Its structure combines a lipophilic isopropyl group at the C3 position—critical for hydrophobic pocket binding—with a halogenated benzenoid ring (C6-Cl) that enhances metabolic stability against oxidative degradation.

This guide provides a comprehensive analysis of its physicochemical properties, a validated Conrad-Limpach synthesis protocol, and a structural evaluation of its tautomeric equilibrium, a factor often overlooked but critical for target binding affinity.

Structural Analysis & Tautomerism

Chemical Identity[1]

-

IUPAC Name: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

-

Alternative Name: 6-Chloro-3-isopropyl-2-methyl-4(1H)-quinolinone

-

Molecular Formula: C

H -

Molecular Weight: 235.71 g/mol

The Tautomeric Equilibrium

A defining feature of 4-substituted quinolines is the prototropic tautomerism between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. While the IUPAC name implies the enol form (-ol), experimental evidence (NMR/X-ray) confirms that the 4-quinolone (keto) tautomer predominates in the solid state and in polar solvents (DMSO, Methanol).

-

Keto Form (A): Favored by aromaticity of the pyridone ring and intermolecular hydrogen bonding. This is the pharmacologically relevant species for binding to targets like the cytochrome bc1 complex.

-

Enol Form (B): Stabilized in non-polar solvents or when O-functionalized (e.g., O-alkylation).

Figure 1: Tautomeric Equilibrium Pathway

Caption: The equilibrium heavily favors the Keto form (left) due to the thermodynamic stability of the vinylogous amide system.

Physicochemical Characterization

The introduction of the C3-isopropyl group creates significant steric bulk, influencing the planarity of the molecule and its solubility profile.

| Parameter | Value / Characteristic | Implication |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; excellent membrane permeability but poor aqueous solubility. |

| pKa (Basic) | ~2.5 (Quinoline N) | Weak base; protonation occurs at the carbonyl oxygen in the keto form. |

| H-Bond Donors | 1 (NH or OH) | Critical for active site interaction (e.g., Serine/Histidine residues). |

| H-Bond Acceptors | 1 (Carbonyl O) | Strong acceptor in the keto form. |

| UV | ~245, 320, 335 nm | Characteristic quinolone absorption bands. |

Synthesis Protocol: The Conrad-Limpach Method[2][3][4][5]

The most robust route for synthesizing 2-methyl-4-quinolones is the Conrad-Limpach synthesis . This method utilizes the condensation of an aniline with a

Retrosynthetic Analysis

-

Target: 6-Chloro-3-isopropyl-2-methyl-4-quinolinol

-

Precursors: 4-Chloroaniline + Ethyl 2-isopropylacetoacetate (Ethyl 2-acetyl-3-methylbutanoate).

Reaction Mechanism Overview

-

Condensation: Acid-catalyzed reaction of aniline and ketoester forms a Schiff base (anil).

-

Thermodynamic Control: Unlike the Knorr synthesis (which forms 2-hydroxyquinolines at lower temps), the Conrad-Limpach requires high temperatures (

C) to drive the cyclization to the 4-position.

Figure 2: Synthesis Workflow

Caption: The Conrad-Limpach route ensures regioselectivity for the 4-quinolinol isomer via high-temperature cyclization.

Detailed Experimental Protocol

Safety Note: This reaction involves extremely high temperatures. Perform all steps in a functioning fume hood. Dowtherm A (biphenyl/diphenyl ether eutectic) is used as the heat transfer medium.

Step 1: Preparation of the Enamine (Schiff Base)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-Chloroaniline (50 mmol, 6.38 g), Ethyl 2-isopropylacetoacetate (55 mmol, ~9.5 g), and Benzene or Toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude enamine oil. Note: This intermediate is often used directly without further purification.

Step 2: Thermal Cyclization (Ring Closure)[2]

-

Setup: Use a 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to prevent thermal shock).

-

Solvent: Add Dowtherm A (50 mL) and heat it to a rolling boil (~255–257°C).

-

Addition: Add the crude enamine from Step 1 dropwise to the boiling Dowtherm A. Crucial: The addition must be slow enough to maintain the temperature above 245°C. Rapid addition will cool the mixture and favor the kinetic byproduct (2-hydroxyquinoline).

-

Reaction: Maintain reflux for 30–60 minutes. Ethanol is evolved as a gas.

-

Workup:

Expected Spectral Data (Self-Validation)

When verifying the synthesized compound, the following NMR signals confirm the structure (Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 11.2 - 11.5 | Broad Singlet | 1H | NH (Indicates Quinolone form) | |

| 8.05 | Doublet ( | 1H | H-5 (Aromatic, peri to carbonyl) | |

| 7.65 | Doublet ( | 1H | H-8 (Aromatic) | |

| 7.55 | dd ( | 1H | H-7 (Aromatic) | |

| 3.10 | Septet | 1H | CH (Isopropyl) | |

| 2.45 | Singlet | 3H | CH | |

| 1.35 | Doublet | 6H | (CH |

Interpretation:

-

The absence of a vinyl proton signal (usually around 6.0 ppm for 2-methyl-4-quinolone) confirms substitution at the C3 position.

-

The broad singlet >11 ppm confirms the NH lactam tautomer; an OH signal would typically be absent or extremely broad due to exchange.

References

-

Conrad, M., & Limpach, L. (1887).[5][6] Ueber das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7]

-

Biagini, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry.

-

Riegel, B., et al. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters. Journal of the American Chemical Society.[7]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. RU2291861C2 - Method for preparing quinoline derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Procurement of Novel Chemical Entities: A Technical Guide to Sourcing 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug discovery and development, the timely acquisition of novel, non-catalog chemical compounds is a frequent and critical challenge. This guide provides an in-depth, technical framework for researchers and scientists on how to approach the procurement of a specific, likely non-commercially available molecule: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol. Rather than a simple list of suppliers, this document outlines a strategic approach, from identifying the need for custom synthesis to specifying a plausible synthetic route and defining the essential quality control parameters to ensure the integrity of the final product. This guide is intended to serve as a practical playbook for navigating the complexities of sourcing unique chemical matter, ensuring that research timelines are met without compromising on scientific rigor.

Introduction: The Uncatalogued Compound Challenge

This guide will provide the necessary technical insights to confidently engage with a custom synthesis partner. We will delve into the critical aspects of this process, including the selection of a suitable synthetic strategy, the definition of a comprehensive quality control package, and the interpretation of the analytical data that validates the final compound.

The Custom Synthesis Workflow: A Strategic Approach

Engaging a CRO for the synthesis of a novel compound is a multi-step process that requires clear communication and a well-defined set of expectations. The workflow can be broken down into several key stages, each with its own set of considerations.

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Defining the Target and Specifications

The first and most crucial step is to provide the CRO with a clear and unambiguous definition of the target molecule. For this compound, this includes:

-

Chemical Name: this compound

-

CAS Number: Not available (as it is likely a novel compound)

-

Molecular Formula: C13H14ClNO

-

Molecular Weight: 235.71 g/mol

-

Structure: (A chemical drawing should be provided)

-

Required Purity: Typically ≥95% or ≥98% for research applications, determined by High-Performance Liquid Chromatography (HPLC).

-

Required Quantity: Specified in milligrams (mg) or grams (g).

Selecting a Custom Synthesis Partner

Choosing the right CRO is critical for the success of the project.[4][5][6][7][8][9] Key factors to consider include:

-

Expertise in Heterocyclic Chemistry: The CRO should have a demonstrated track record in synthesizing quinoline derivatives or other complex heterocyclic systems.[5][8]

-

Analytical Capabilities: Ensure the CRO has the necessary analytical instrumentation to perform the required quality control tests.[10][11][12]

-

Communication and Project Management: Look for a partner that provides regular updates and a clear point of contact.[5]

-

Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect intellectual property.[5]

Table 1: Comparison of Custom Synthesis Service Models

| Service Model | Description | Best Suited For |

| Fee-for-Service (FFS) | A fixed price is quoted for the synthesis and delivery of a specified amount and purity of the compound. | Well-defined targets with a high probability of synthetic success. |

| Full-Time Equivalent (FTE) | The client pays a fixed rate for a dedicated chemist's time and resources for a set period. | More exploratory research projects, route development, or the synthesis of multiple analogs.[3] |

Proposed Synthetic Strategy: The Gould-Jacobs Reaction

A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[13][14][15][16][17] This approach involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[13][16] For the synthesis of this compound, a modified approach based on the Conrad-Limpach synthesis could also be considered.[14][18][19][20][21][22]

Below is a proposed synthetic scheme based on the principles of the Conrad-Limpach reaction, which is a robust method for constructing the quinolin-4-one core.[18][19][20][21][22]

Sources

- 1. biocompare.com [biocompare.com]

- 2. Custom Synthesis | San Diego | California | USA | [calchemsynthesis.com]

- 3. macsenlab.com [macsenlab.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Custom Synthesis [otavachemicals.com]

- 6. Custom Synthesis - Enamine [enamine.net]

- 7. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. biopharmguy.com [biopharmguy.com]

- 10. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 11. Analytical Chemistry Services | Radiochemistry | Selcia [selcia.com]

- 12. Custom Synthesis - SYNthesis med chem [synmedchem.com]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. iipseries.org [iipseries.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gould-Jacobs Reaction [drugfuture.com]

- 18. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 20. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 21. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. synarchive.com [synarchive.com]

The Emerging Therapeutic Potential of 6-Chloro-Substituted Quinolin-4-ol Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Quinolin-4-ol Core and the Significance of 6-Chloro Substitution

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic bioactive compounds.[1][2] Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a cornerstone in drug discovery.[3] Among the various quinoline derivatives, the quinolin-4-ol core, existing in tautomeric equilibrium with its quinolin-4(1H)-one form, has garnered significant interest. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to be a critical determinant for a range of pharmacological effects, making the 6-chloro-substituted quinolin-4-ol a promising starting point for the development of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 6-chloro-substituted quinolin-4-ol scaffolds, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Methodologies: Crafting the 6-Chloro-Quinolin-4-ol Core

The construction of the 6-chloro-quinolin-4-ol scaffold can be achieved through several established synthetic strategies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Named Reactions for Quinoline Synthesis

Several classical named reactions provide robust pathways to the quinoline core and have been adapted for the synthesis of 6-chloro-substituted analogs.

-

Gould-Jacobs Reaction: This versatile method involves the condensation of a substituted aniline, in this case, 4-chloroaniline, with an alkoxymethylenemalonate ester, followed by thermal cyclization to yield the 4-hydroxyquinoline scaffold.[5] This multi-step process, which includes saponification and decarboxylation, is a reliable route to various quinolin-4-ol derivatives.[6]

-

Friedländer Synthesis: This approach offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For the synthesis of a 6-chloro-2-phenylquinolin-4-ol, 2-amino-5-chlorobenzophenone can be reacted with ethyl acetoacetate in the presence of an acid catalyst.[6]

-

Pfitzinger Reaction: This reaction utilizes isatin or its derivatives and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids, which can then be decarboxylated.[7] For instance, 5-chloroisatin can be reacted with a suitable ketone to introduce diversity at the 2- and 3-positions of the 6-chloroquinoline core.[7][8]

Modern Synthetic Approaches

Contemporary synthetic methods often focus on efficiency and milder reaction conditions. Microwave-assisted synthesis, for example, has been employed to accelerate the synthesis of quinoline derivatives, offering a more rapid and often higher-yielding alternative to conventional heating.[6]

Detailed Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinolin-4-ol via Friedländer Synthesis

This protocol provides a step-by-step methodology for the synthesis of 6-chloro-2-phenylquinolin-4-ol, a key derivative in this class.

Materials:

-

2-amino-5-chlorobenzophenone

-

Ethyl acetoacetate

-

p-toluenesulfonic acid (catalytic amount)

-

Absolute ethanol

-

Saturated sodium bicarbonate solution

-

Water

-

Cold ethanol or petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in absolute ethanol.[5]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.[5]

-

Neutralization and Filtration: Wash the cooled mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Collect the resulting solid by filtration.[6]

-

Washing: Wash the collected solid with water, followed by a cold solvent such as ethanol or petroleum ether.[6]

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 6-chloro-2-phenylquinolin-4-ol.[5]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

The physicochemical properties of 6-chloro-substituted quinolin-4-ol scaffolds are crucial for their handling, formulation, and pharmacokinetic profile.

| Property | Value | Notes |

| Molecular Formula | C₉H₆ClNO (for the parent scaffold) | [9] |

| Molecular Weight | 179.60 g/mol (for the parent scaffold) | [9] |

| Appearance | Typically a solid, may be crystalline | [1] |

| Melting Point | >250°C (for 6-chloro-2-phenylquinolin-4-ol) | Indicates high thermal stability.[10] |

| Solubility | Limited aqueous solubility | Enhanced solubility in organic solvents like DMSO and DMF is common.[10] |

| XLogP3 | 3.8 (for 6-chloro-2-phenylquinolin-4-ol) | A computed measure of lipophilicity, suggesting good membrane permeability.[10] |

Biological Activities and Therapeutic Potential

6-Chloro-substituted quinolin-4-ol scaffolds have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this class of compounds. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: Many 6-chloro-quinolin-4-ol derivatives exhibit inhibitory activity against receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][4] By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[4]

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Inoculum of the test microorganism standardized to a specific concentration

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate containing the broth medium. [1]2. Inoculation: Inoculate each well (except for a sterility control) with the standardized microbial suspension. Include a growth control well with no compound. [1]3. Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for a specified duration (e.g., 16-20 hours for bacteria, 24-72 hours for fungi). [1]4. MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. [1]

Conclusion and Future Directions

The 6-chloro-substituted quinolin-4-ol scaffold represents a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Key structure-activity relationship insights, such as the importance of substitution patterns at various positions on the quinoline ring, provide a rational basis for the design of next-generation therapeutic agents. [4] Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further in-depth investigations into their precise mechanisms of action and potential off-target effects will be crucial for their successful clinical translation. The continued exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Benchchem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.

-

Benchchem. (2025). Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate in Drug Synthesis.

-

Benchchem. (2025). The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.

-

Benchchem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.

-

Benchchem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.

-

IJIRT. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.

-

Benchchem. (2025). A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential.

-

Scientific Reports. (2022). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of.

-

Guo, R., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307-19.

-

El-Sayed, M. A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.

-

Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

-

El-Gamal, K. M. A., et al. (2017). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.

-

Patel, K., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.

-

Letters in Applied NanoBioScience. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.

-

The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.

-

PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.

-

MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

-

MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.

-

Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC.

-

Nguyen, T. T. T., et al. (2018). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. PMC.

-

da Silva, M. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed.

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

-

Semantic Scholar. (n.d.). quinoline derivatives bearing 4-amino.

-

Bentham Science Publisher. (2024). A Review on Biological Activity of Quinoline-based Hybrids.

-

Bentham Science Publisher. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents.

-

Journal of Pharmaceutical and Biomedical Analysis. (2017). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).

-

PubMed. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation.

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

-

MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.

-

PubMed. (2024). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review.

-

ResearchGate. (2025). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors.

-

ResearchGate. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.

-

Preprints.org. (2024). Ligand-based pharmacophore modeling, virtual screening, and 2D quantitative structure-activity relationship performance on anti-Hepatitis B virus flavonols.

-

ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.

-

MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.

-

PMC. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.

-

PubMed. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects.

-

ResearchGate. (2025). A rapid microwave assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones and their anti bacterial and anti fungal evaluation.

-

MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.

-

MDPI. (2017). Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin.

-

MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors.

-

ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.

-

Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization.

-

Milano-Bicocca. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids.

-

Frontiers. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives by discriminant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.de [promega.de]

Technical Guide: Comparative Analysis of 6-Chloro and 8-Chloro-3-isopropyl-2-methylquinolin-4-ol

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between 6-chloro-3-isopropyl-2-methylquinolin-4-ol (Isomer A) and 8-chloro-3-isopropyl-2-methylquinolin-4-ol (Isomer B). While both molecules share the same core quinolone scaffold and alkyl substitution pattern, the regiochemistry of the chlorine atom—distal (6-position) versus proximal (8-position) to the ring nitrogen—fundamentally alters their electronic profile, steric environment, and utility in drug design.

Key Takeaway: The 6-chloro isomer is typically utilized to modulate lipophilicity and metabolic stability without altering the steric corridor of the nitrogen. The 8-chloro isomer is a steric tool used to induce torsional strain, block N-alkylation, or modulate the pKa of the acidic proton via the "ortho-effect."

Part 1: Structural & Electronic Characterization[1][2]

Nomenclature and Tautomerism

Although frequently designated as "quinolin-4-ols," these molecules predominantly exist as 4-quinolones (4-oxo-1,4-dihydroquinolines) in solution and the solid state due to the aromatic stability of the pyridone-like ring.

-

Core Scaffold: 3-isopropyl-2-methyl-4-quinolone.

-

6-Chloro Isomer: Derived from para-chloroaniline. The chlorine is positioned at the C6 atom, para to the ring nitrogen (across the fused system).

-

8-Chloro Isomer: Derived from ortho-chloroaniline. The chlorine is positioned at the C8 atom, adjacent (peri) to the ring nitrogen.

Electronic and Steric Comparison

| Feature | 6-Chloro Isomer | 8-Chloro Isomer |

| Precursor | 4-Chloroaniline | 2-Chloroaniline |

| Steric Environment (N1) | Unobstructed. The N-H or N-R group is free to rotate or bond without interference. | Hindered. The C8-Cl atom creates significant steric clash (the "peri-effect") with substituents at N1. |

| Electronic Effect on N1 | Inductive (-I) & Resonance (+M). Weak deactivation. Remote from the reaction center. | Strong Inductive (-I). Proximity to N1 lowers the pKa of the N-H proton significantly. |

| Lipophilicity (LogP) | High. Planar stacking is efficient. | High, but crystal packing efficiency is often lower due to steric bulk, potentially increasing solubility in organic media. |

| Metabolic Implications | Blocks P450 oxidation at the electron-rich C6 position (common metabolic soft spot). | Blocks metabolic attack at C8; sterically protects N1-glucuronidation. |

Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the resulting steric vectors.

Figure 1: Structural divergence highlighting the steric impact of the 8-chloro substituent versus the metabolic utility of the 6-chloro substituent.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of these molecules relies on the Conrad-Limpach cyclization .[1][2] The critical control point is the selection of the aniline precursor. The 3-isopropyl-2-methyl substitution pattern dictates the use of ethyl 2-isopropyl-3-oxobutanoate (ethyl 2-isopropylacetoacetate) as the

Retrosynthetic Analysis

-

Target: Substituted Quinolin-4-ol.

-

Disconnection: N1–C2 and C4–C4a bonds.

-

Reagents: Substituted Aniline +

-alkyl-

Detailed Synthetic Protocol

Warning: This protocol involves high temperatures (~250°C). Use appropriate PPE and a blast shield.

Step 1: Enamine Formation (Common to both)[3]

-

Reagents:

-

1.0 eq Chloroaniline (4-chloro for 6-Cl ; 2-chloro for 8-Cl ).

-

1.1 eq Ethyl 2-isopropyl-3-oxobutanoate.

-

Catalytic acetic acid (0.05 eq).

-

Solvent: Toluene or Benzene (with Dean-Stark trap).

-

-

Procedure:

-

Reflux the mixture under nitrogen.

-

Continuously remove water via the Dean-Stark trap to drive the equilibrium toward the enamine (Schiff base).

-

Monitor by TLC until the aniline is consumed.

-

Evaporate solvent to yield the crude enamine oil.

-

Step 2: Thermal Cyclization (Conrad-Limpach)[2][4]

-

Reagents:

-

Crude Enamine from Step 1.

-

High-boiling solvent: Diphenyl ether (Dowtherm A) or mineral oil.

-

-

Procedure:

-

Preheat the solvent to 250°C (vigorous reflux).

-

Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition into high heat prevents side reactions; the ethanol byproduct flashes off immediately.

-

Maintain temperature for 15–30 minutes.

-

Cool to room temperature. The product usually precipitates.

-

-

Purification:

-

Dilute with hexane/diethyl ether to fully precipitate the quinolone.

-

Filter and wash with hexane (removes diphenyl ether).

-

Recrystallize from ethanol or DMF.

-

Synthesis Workflow Diagram (DOT)

Figure 2: Parallel synthetic pathways demonstrating the regiochemical control via aniline selection.

Part 3: Biological & Pharmacological Implications[2][7][8][9]

The choice between 6-chloro and 8-chloro is rarely arbitrary; it is a strategic decision in Structure-Activity Relationship (SAR) optimization.

The 6-Chloro Isomer (Metabolic Stability)

-

Mechanism: The C6 position in quinolines is electronically susceptible to oxidative metabolism (hydroxylation).

-

Application: Substituting hydrogen with chlorine at C6 blocks this metabolic route, extending the half-life (

) of the drug. -

Binding: Because the C6 position is distal to the nitrogen, it rarely interferes with ligand-receptor binding unless the pocket is extremely tight. It is often used to fill hydrophobic pockets.

The 8-Chloro Isomer (Conformational Lock)

-

Mechanism: The "Ortho Effect." The chlorine atom at C8 is physically large (Van der Waals radius ~1.75 Å) and sits next to the N1 hydrogen or substituent.

-

Application:

-

Twisted Conformation: If N1 is alkylated, the 8-Cl forces the N-alkyl group out of the plane of the quinoline ring. This "twist" can improve selectivity for certain kinases or receptors by mimicking a specific transition state.

-

Electronic Modulation: The 8-Cl exerts a strong electron-withdrawing effect on the nitrogen, reducing the basicity of the quinoline. This is crucial if the drug target requires a neutral rather than protonated species.

-

Comparative Data Table

| Parameter | 6-Chloro Derivative | 8-Chloro Derivative |

| Primary Utility | Metabolic blocking; Hydrophobic filling. | Steric constraint; Electronic modulation. |

| N1-Alkylation Yield | High (Nucleophile is unhindered). | Low/Difficult (Steric hindrance from 8-Cl). |

| Solubility | Lower (Better packing). | Higher (Crystal lattice disrupted by steric bulk). |

| pKa (approx) | ~ 2.0 (Protonated form). | < 1.0 (Significantly less basic due to ortho-Cl). |

References

-

Conrad, M., & Limpach, L. (1887).[4] "Ueber das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters." Journal of the American Chemical Society.

-

Sloop, J. C. (2009). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Journal of Heterocyclic Chemistry.

-

Reuman, M., et al. (2010). "Synthesis and SAR of 8-chloro-4-quinolones as novel antibacterial agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

Executive Summary & Strategic Rationale

This application note details the synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol (also referred to as the 4-quinolone tautomer). While the user request specifies the Gould-Jacobs protocol, strict chemical nomenclature classifies the synthesis of 2,3-dialkyl substituted 4-hydroxyquinolines from anilines and

To achieve the specific 2-methyl and 3-isopropyl substitution pattern required by the target structure, this protocol utilizes Ethyl 2-isopropylacetoacetate rather than the diethyl ethoxymethylenemalonate (EMME) typically associated with the classical Gould-Jacobs route (which yields 3-carboxylates).

Core Chemical Strategy

-

Condensation (Thermodynamic Control): Reaction of 4-chloroaniline with ethyl 2-isopropylacetoacetate to form the enamino-ester (Schiff base). Water removal is critical to drive equilibrium.

-

Thermal Cyclization (Kinetic Control): High-temperature shock (

) in an inert heat-transfer fluid (Dowtherm A) to force the electrocyclic ring closure and eliminate ethanol.

Reaction Mechanism & Pathway Visualization[1]

The synthesis proceeds via a two-stage mechanism.[1][2] The initial condensation forms a stable enamine, which then undergoes a high-energy transition state cyclization.

Figure 1: Reaction pathway for the synthesis of this compound via enamine cyclization.

Detailed Experimental Protocol

Phase A: Synthesis of the Enamine Intermediate

Objective: Condense 4-chloroaniline with the

Reagents:

-

4-Chloroaniline (1.0 equiv)

-

Ethyl 2-isopropylacetoacetate (1.1 equiv)

-

Solvent: Toluene or Benzene (Anhydrous)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.01 equiv)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-chloroaniline (12.75 g, 100 mmol) and Ethyl 2-isopropylacetoacetate (20.5 g, 110 mmol) to the flask.

-

Solvation: Dissolve in 150 mL of toluene. Add a catalytic crystal of pTSA (~150 mg).

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor the collection of water in the Dean-Stark trap.-

Critical Checkpoint: The reaction is complete when the theoretical amount of water (~1.8 mL) has been collected and no further separation occurs (typically 4–6 hours).

-

-

Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure (Rotavap).

-

Purification (Optional but Recommended): The resulting oil is the crude enamine. For high-purity applications, dry this oil under high vacuum for 2 hours to remove trace unreacted keto-ester. Do not distill the enamine at high heat as it may polymerize.

Phase B: Thermal Cyclization (The Gould-Jacobs/Conrad-Limpach Step)

Objective: Intramolecular cyclization at high temperature to form the pyridine ring of the quinoline system.

Reagents:

-

Crude Enamine (from Phase A)

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether.

Procedure:

-

Pre-heating: In a 3-neck round-bottom flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape), heat 100 mL of Dowtherm A to a rolling boil (

).-

Safety Note: Ensure the apparatus is well-vented. Dowtherm A vapor is irritating.

-

-

Addition: Transfer the crude enamine into a pressure-equalizing dropping funnel attached to the flask.

-

Cyclization: Add the enamine dropwise into the boiling Dowtherm A over a period of 20–30 minutes.

-

Mechanism Insight: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization. The ethanol formed boils off immediately.

-

-

Reaction: Continue heating at

for 30–45 minutes after addition is complete. -

Workup:

-

Cool the reaction mixture to room temperature (

). The product often precipitates as the solvent cools.[3] -

Dilute the mixture with 200 mL of n-Hexane or Petroleum Ether to fully precipitate the quinoline and wash away the Dowtherm A.

-

Filter the solid under vacuum.[3]

-

Wash the filter cake copiously with hexane to remove oily residues.

-

-

Final Purification: Recrystallize the crude solid from Ethanol or DMF/Water mixture to obtain the pure this compound.

Quantitative Data & Reagent Specifications

| Component | MW ( g/mol ) | Equiv.[4][5] | Mass/Vol (Scale) | Role |

| 4-Chloroaniline | 127.57 | 1.0 | 12.75 g | Substrate (Aryl amine) |

| Ethyl 2-isopropylacetoacetate | 186.25 | 1.1 | 20.50 g | Reagent ( |

| p-Toluenesulfonic acid | 172.20 | 0.01 | 0.17 g | Catalyst |

| Toluene | 92.14 | Solvent | 150 mL | Azeotropic Solvent |

| Dowtherm A | 166.00 | Solvent | 100 mL | Heat Transfer Fluid |

| Target Product | 235.69 | -- | ~16.5 g (Est.) | Yield ~70% |

Critical Control Points & Troubleshooting

Regioselectivity (Knorr vs. Conrad-Limpach)

A common failure mode in quinoline synthesis is the formation of the anilide (Knorr product) instead of the enamine (Conrad-Limpach product).

-

Prevention: The Knorr product (2-hydroxy-4-methyl...) is favored at lower temperatures (

) if the aniline attacks the ester carbonyl directly. By using a Dean-Stark trap and acid catalysis in Phase A, we force the attack on the ketone carbonyl to form the Schiff base (enamine), which is the requisite precursor for the 4-hydroxy product.

Temperature Management

The cyclization (Phase B) has a high activation energy.

-

Risk: If the Dowtherm A is not boiling (

), the reaction stalls or polymerizes. -

Validation: Ensure the solvent is refluxing vigorously before starting the addition.

Product Tautomerism

The product exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

-

Analysis: In

H NMR, the proton on the nitrogen (NH) and the carbonyl (C=O) character are often observed in polar solvents (DMSO-

References

-

Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Conrad, M., & Limpach, L. (1887).[3] Ueber das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. Link

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Keto Esters and Anilines. Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

Organic Syntheses. (1943). 4-Hydroxy-7-methylquinoline. Organic Syntheses, Coll.[5] Vol. 3, p. 593. (Demonstrates the standard Conrad-Limpach thermal cyclization protocol). Link

Sources

Application Notes and Protocols: Functionalization of the 4-Hydroxy Group in 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The 4-hydroxyquinoline moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate for the development of novel drug candidates.[1][2] The reactivity of the 4-hydroxy group allows for diverse structural modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

This document provides a comprehensive guide to the functionalization of the 4-hydroxy group of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol, a representative substituted 4-hydroxyquinoline. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles to empower researchers in the synthesis of novel quinoline-based compounds.

Tautomerism of 4-Hydroxyquinolines

It is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolinone form.[4] The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the quinoline ring. For the purpose of the reactions discussed herein, which primarily target the oxygen atom, the 4-hydroxy tautomer is the reactive species.

Caption: Tautomeric equilibrium of 4-hydroxyquinoline.

I. O-Alkylation: Synthesis of 4-Alkoxyquinolines

The conversion of the 4-hydroxy group to an alkoxy group is a common and impactful modification. This can be achieved through several methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6][7] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking an alkyl halide.[6][7][8]

Mechanistic Rationale

The first step involves the deprotonation of the 4-hydroxy group with a suitable base to form the more nucleophilic quinolinate anion. This anion then undergoes nucleophilic attack on the alkyl halide, displacing the halide and forming the desired ether. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is an excellent choice for this purpose.

Caption: Williamson Ether Synthesis Workflow.

Protocol: Synthesis of 6-Chloro-4-ethoxy-3-isopropyl-2-methylquinoline

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide (EtI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-4-ethoxy-3-isopropyl-2-methylquinoline.

| Reagent | Molar Ratio | Purpose |

| This compound | 1.0 | Starting material |

| Sodium Hydride (NaH) | 1.2 | Deprotonating agent |

| Ethyl Iodide (EtI) | 1.5 | Alkylating agent |

| Anhydrous DMF | - | Aprotic polar solvent |

B. Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for O-alkylation, particularly useful for more complex or sensitive substrates.[9][10][11] It involves the reaction of an alcohol with a pronucleophile (in this case, the 4-hydroxyquinoline) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10][12]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of PPh₃ and DEAD. This intermediate then deprotonates the 4-hydroxyquinoline. The resulting quinolinate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphonium species. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for simple alkyl alcohols.

Caption: Mitsunobu Reaction Logical Flow.

Protocol: Synthesis of 4-Isopropoxy-6-chloro-3-isopropyl-2-methylquinoline

Materials:

-

This compound

-

Isopropanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.), isopropanol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization.

| Reagent | Molar Ratio | Purpose |

| This compound | 1.0 | Pronucleophile |

| Isopropanol | 1.5 | Alcohol source |

| Triphenylphosphine (PPh₃) | 1.5 | Activating agent |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 | Oxidant |

| Anhydrous THF | - | Aprotic solvent |

II. O-Acylation: Synthesis of 4-Acyloxyquinolines

O-acylation introduces an ester functionality at the 4-position, which can serve as a prodrug moiety or alter the compound's electronic properties. This transformation is typically achieved by reacting the 4-hydroxyquinoline with an acylating agent in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[13] The base deprotonates the 4-hydroxy group, increasing its nucleophilicity. The resulting quinolinate anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride or carboxylate) yields the 4-acyloxyquinoline.

Protocol: Synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-yl acetate

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add acetyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purpose |

| This compound | 1.0 | Starting material |

| Acetyl Chloride | 1.2 | Acylating agent |

| Triethylamine | 1.5 | Base |

| Anhydrous DCM | - | Aprotic solvent |

III. Conversion to 4-Chloroquinoline and Subsequent Nucleophilic Aromatic Substitution (SNAr)

A powerful strategy for introducing a wide range of functionalities at the 4-position involves a two-step sequence: conversion of the 4-hydroxy group to a more reactive 4-chloro group, followed by a nucleophilic aromatic substitution (SNAr) reaction.[14][15][16] The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack.

A. Synthesis of 4,6-Dichloro-3-isopropyl-2-methylquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is commonly achieved using phosphorus oxychloride (POCl₃).[16][17]

Protocol:

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

-

Carefully add this compound (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) at 0 °C.

-

Slowly heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4,6-Dichloro-3-isopropyl-2-methylquinoline.

B. Nucleophilic Aromatic Substitution (SNAr) with Amines

The resulting 4-chloroquinoline is an excellent electrophile for SNAr reactions with various nucleophiles, such as amines, thiols, and alkoxides.[15][18]

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the quinoline ring is restored.

Caption: SNAr Reaction Mechanism.

Protocol: Synthesis of N-Benzyl-6-chloro-3-isopropyl-2-methylquinolin-4-amine

Materials:

-

4,6-Dichloro-3-isopropyl-2-methylquinoline

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4,6-Dichloro-3-isopropyl-2-methylquinoline (1.0 eq.), benzylamine (1.2 eq.), and DIPEA (1.5 eq.) in acetonitrile.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford N-Benzyl-6-chloro-3-isopropyl-2-methylquinolin-4-amine.

| Reagent | Molar Ratio | Purpose |

| 4,6-Dichloro-3-isopropyl-2-methylquinoline | 1.0 | Electrophile |

| Benzylamine | 1.2 | Nucleophile |

| DIPEA | 1.5 | Non-nucleophilic base (HCl scavenger) |

| Acetonitrile | - | Polar aprotic solvent |

IV. Characterization of Functionalized Products

The successful functionalization of the 4-hydroxy group should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts corresponding to the newly introduced functional group. For example, in O-alkylation, new signals for the alkoxy protons will appear, and the chemical shift of the quinoline ring protons will be altered.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The broad O-H stretch of the starting material (around 3300 cm⁻¹) will disappear, and new characteristic peaks for the introduced functional group (e.g., C-O-C stretch for ethers, C=O stretch for esters) will appear.

Conclusion

The 4-hydroxy group of this compound is a versatile handle for a variety of chemical transformations. This guide has detailed robust and reproducible protocols for O-alkylation, O-acylation, and conversion to a 4-chloro intermediate for subsequent nucleophilic aromatic substitution. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of quinoline derivatives for applications in drug discovery and materials science.

References

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available at: [Link]

-

ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

-

MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

PMC. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Available at: [Link]

-

PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. Available at: [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available at: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

PMC - NIH. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Available at: [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

-

MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

-

PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of.... Available at: [Link]

-

PMC. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis of New Quinoxaline Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

ResearchGate. (2025, August 5). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Available at: [Link]

-

CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Available at: [Link]

-

Academia.edu. (n.d.). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

-

PMC. (n.d.). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Available at: [Link]

-

PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]

-

LookChem. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

-

University of Calgary. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 17. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

Welcome to the Technical Support Center for the synthesis of quinolin-4-ol derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the cyclization to form 6-Chloro-3-isopropyl-2-methylquinolin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges and improve your reaction yields.

The synthesis of this compound, a polysubstituted quinolone, typically relies on classical methods such as the Conrad-Limpach synthesis. This thermal cyclization, while powerful, is often fraught with challenges ranging from low yields to the formation of stubborn impurities.[1][2] The specific substitution pattern of our target molecule—an electron-withdrawing chloro group at the 6-position, and alkyl groups at the 2- and 3-positions—introduces a unique set of electronic and steric factors that must be carefully managed.

This guide is structured to provide direct, actionable advice through a troubleshooting section and frequently asked questions, all grounded in established chemical principles.

Troubleshooting Guide: Improving the Yield of this compound

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not getting any product. What are the most likely causes and how can I fix them?

Low to no yield in a Conrad-Limpach-type synthesis is a common but solvable issue. The root cause often lies in the critical thermal cyclization step, which requires high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[1][2]

Potential Causes and Solutions:

| Potential Cause | Explanation | Suggested Solution |

| Insufficient Cyclization Temperature | The thermal cyclization of the intermediate, an N-(4-chlorophenyl) enamine ester, requires significant thermal energy, typically around 250°C, to proceed efficiently.[2][3] | Ensure your reaction setup can accurately achieve and maintain a temperature of at least 250°C. Use a high-boiling, inert solvent such as diphenyl ether or mineral oil to ensure uniform heat transfer.[2][3] |

| Incomplete Initial Condensation | The initial reaction between 4-chloroaniline and the appropriate β-ketoester (ethyl 2-isopropyl-3-oxobutanoate) may not have gone to completion, leaving unreacted starting materials. | Monitor the initial condensation step by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the 4-chloroaniline. A catalytic amount of a strong acid like sulfuric acid can facilitate this step.[2] |

| Deactivated Aromatic Ring | The electron-withdrawing nature of the chlorine atom at the 6-position deactivates the aniline ring, making it a less effective nucleophile for the intramolecular cyclization.[1] | While this is an inherent property of the substrate, ensuring optimal reaction conditions (high temperature, sufficient reaction time) is crucial. In some cases, exploring alternative, milder cyclization methods may be beneficial, although the Conrad-Limpach remains a robust choice. |

| Decomposition | Prolonged heating at excessively high temperatures can lead to the degradation of the starting materials, intermediate, or the final product. | Optimize the reaction time by monitoring the progress with TLC. Once the reaction is complete, cool the mixture promptly to prevent decomposition. |

Q2: I'm observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize it?

The most common side product in this synthesis is the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[1]

Primary Side Reaction and Mitigation:

-

Formation of the Knorr Product: This occurs when the 4-chloroaniline attacks the ester carbonyl of the β-ketoester instead of the ketone carbonyl during the initial condensation. This pathway is favored under thermodynamic control, often at higher initial condensation temperatures.[1]

-

Solution: To favor the kinetic product (the desired 4-hydroxyquinoline), perform the initial condensation at a lower temperature (e.g., room temperature to 60°C) before proceeding to the high-temperature cyclization.

-

Q3: I've successfully formed the product, but I'm having difficulty isolating and purifying it. What are the best practices?

The work-up and purification are critical for obtaining a high isolated yield of pure this compound.

Purification Strategies:

| Issue | Suggested Solution |

| Removal of High-Boiling Solvent | After the reaction, the high-boiling solvent (e.g., diphenyl ether) needs to be removed. |

| Crystallization Challenges | The crude product may be an oil or may not crystallize easily. |

| Persistent Impurities | If recrystallization does not yield a product of sufficient purity. |

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Conrad-Limpach cyclization to form this compound?

The reaction proceeds in two main stages:

-

Condensation: The lone pair of electrons on the nitrogen of 4-chloroaniline attacks the ketone carbonyl of ethyl 2-isopropyl-3-oxobutanoate. This is followed by dehydration to form an enamine intermediate.

-

Thermal Cyclization: At high temperatures (≥250°C), the enamine undergoes an intramolecular electrophilic aromatic substitution. The enamine attacks the benzene ring of the 4-chloroaniline moiety, followed by the elimination of ethanol and tautomerization to yield the final this compound product.[2]

Caption: Mechanism of the Conrad-Limpach Synthesis.

Q2: How does the choice of β-ketoester influence the final product?

The structure of the β-ketoester directly determines the substitution pattern at the 2- and 3-positions of the quinolin-4-ol ring. For the synthesis of this compound, the required β-ketoester is ethyl 2-isopropyl-3-oxobutanoate .

Q3: Are there any modern alternatives to the high-temperature thermal cyclization?

Yes, modern synthetic methods often employ microwave-assisted synthesis to reduce reaction times and potentially improve yields. While the Conrad-Limpach reaction is a classic thermal process, microwave irradiation can provide rapid and efficient heating to the required high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a generalized procedure based on the established principles of the Conrad-Limpach synthesis and should be optimized for your specific laboratory conditions.

Step 1: Condensation to form the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 4-chloroaniline and ethyl 2-isopropyl-3-oxobutanoate.

-

Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of 4-chloroaniline.

-

The crude enamine intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of starting aniline).

-

Heat the mixture to 250-260°C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add a sufficient volume of hexane or heptane to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable recrystallization solvent. Good candidates include ethanol, methanol, or toluene.[4]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry the crystals under vacuum to a constant weight.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low yield.

References

- Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.

- Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem.

- Conrad-Limpach Reaction.

- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol - Benchchem.

-

Conrad–Limpach synthesis - Wikipedia. [Link]

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

Sources

solubility issues of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol in organic solvents

Technical Support Center: 6-Chloro-3-isopropyl-2-methylquinolin-4-ol

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues in your research and development workflows.

Understanding the Core Challenge: The Physicochemical Nature of this compound

Before troubleshooting, it is critical to understand the molecular characteristics driving the poor solubility of this compound. Its structure consists of a large, rigid, and hydrophobic quinoline core, further substituted with non-polar groups (6-Chloro, 3-isopropyl, 2-methyl). These features significantly decrease its affinity for polar solvents.

The most critical feature, however, is the 4-hydroxyquinoline moiety. This group exists in a tautomeric equilibrium between an 'enol' (4-hydroxy) form and a 'keto' (4-oxo) form.[1][2][3] In the solid state and in many polar solvents, the keto form (4-quinolone) predominates.[2] This tautomer can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvent molecules to break apart, resulting in high melting points and poor solubility.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve the compound in methanol failed. Why? While the parent compound, 4-hydroxyquinoline, is soluble in methanol[4][5], the addition of three hydrophobic substituents (chloro, isopropyl, methyl) drastically increases the lipophilicity of your specific molecule.[6] This increased non-polar character outweighs the hydroxyl group's ability to interact with methanol, leading to poor solubility. Furthermore, if the compound is in its crystalline keto form, the energy required for methanol to break the strong intermolecular hydrogen bonds is too high.

Q2: Which organic solvents are the best starting points for solubilization? Based on the principle of "like dissolves like," solvents with a good balance of polarity and hydrogen bond accepting ability are often most successful. We recommend starting with strong, polar aprotic solvents.

| Solvent Class | Recommended Solvents | Rationale |

| Primary (High Success) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent hydrogen bond acceptors that can effectively solvate the N-H and C=O groups of the keto tautomer. |